molecular formula C10H13ClO2 B8272892 6-Chloro-2-(3-hydroxypropyl)-3-methylphenol

6-Chloro-2-(3-hydroxypropyl)-3-methylphenol

Cat. No. B8272892
M. Wt: 200.66 g/mol
InChI Key: OXWHWVZEOIXMOC-UHFFFAOYSA-N
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Patent
US09260395B2

Procedure details

Under nitrogen atmosphere, a solution of 6-chloro-3-methyl-2-(prop-2-en-1-yl)phenol (7b) (8.70 g, 47.6 mmol) in anhydrous tetrahydrofuran (300 mL) was cooled to 0° C. Borane-tetrahydrofuran complex, 1.0M solution in tetrahydrofuran (100 mL, 0.10 mol) was dropwise added. The reaction mixture was stirred at room temperature for 2 hours then cooled again to 0° C. A 10N sodium hydroxide solution (32.7 mL) was added dropwise, followed by a 30% hydrogen peroxide solution. The resulting mixture was warm to room temperature and stirred for 90 minutes. The reaction mixture was quenched with a 10% hydrochloric acid solution (163 mL). Layers were separated and the aqueous layer was extract with ethyl acetate (2×70 mL). The combined organics layers were washed with brine (3×100 mL) then cooled with an ice bath. A saturated solution of sodium sulfite (150 mL) was carefully added and the mixture was stirred for few minutes. The organic layer was separated, dried over sodium sulfate and concentrated in vacuo. The residue was purified by flash chromatography on silica gel (cyclohexane/ethyl acetate 100/0 to 75/25), to provide 6-chloro-2-(3-hydroxypropyl)-3-methylphenol (7c) (6.74 g, 33.6 mmol, 70%).
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
32.7 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([OH:8])=[C:6]([CH2:9][CH:10]=[CH2:11])[C:5]([CH3:12])=[CH:4][CH:3]=1.[OH-:13].[Na+].OO>O1CCCC1>[Cl:1][C:2]1[C:7]([OH:8])=[C:6]([CH2:9][CH2:10][CH2:11][OH:13])[C:5]([CH3:12])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
8.7 g
Type
reactant
Smiles
ClC1=CC=C(C(=C1O)CC=C)C
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
32.7 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled again to 0° C
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was warm to room temperature
STIRRING
Type
STIRRING
Details
stirred for 90 minutes
Duration
90 min
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with a 10% hydrochloric acid solution (163 mL)
CUSTOM
Type
CUSTOM
Details
Layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extract with ethyl acetate (2×70 mL)
WASH
Type
WASH
Details
The combined organics layers were washed with brine (3×100 mL)
TEMPERATURE
Type
TEMPERATURE
Details
then cooled with an ice bath
ADDITION
Type
ADDITION
Details
A saturated solution of sodium sulfite (150 mL) was carefully added
STIRRING
Type
STIRRING
Details
the mixture was stirred for few minutes
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel (cyclohexane/ethyl acetate 100/0 to 75/25)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=CC=C(C(=C1O)CCCO)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 33.6 mmol
AMOUNT: MASS 6.74 g
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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